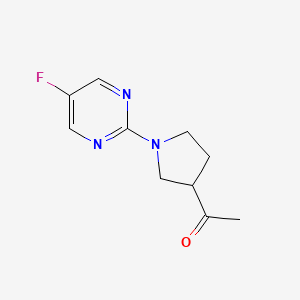
1-(1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-yl)ethanone is a chemical compound with the molecular formula C10H12FN3O It is characterized by the presence of a fluoropyrimidine moiety attached to a pyrrolidine ring, which is further connected to an ethanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-yl)ethanone typically involves the following steps:
-
Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of N-substituted piperidines can lead to the formation of pyrrolidin-2-ones via a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation .
-
Introduction of the Fluoropyrimidine Moiety: : The fluoropyrimidine group can be introduced through nucleophilic substitution reactions. For example, 2-chloro-5-fluoropyrimidine can react with various amines in the presence of potassium carbonate to form the desired fluoropyrimidine derivative .
-
Coupling Reactions: : The final step involves coupling the fluoropyrimidine derivative with the pyrrolidine ring. This can be achieved through various coupling reactions, such as the use of appropriate coupling agents and reaction conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
1-(1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-yl)ethanone has several scientific research applications, including:
Biology: The compound may be used in biological studies to investigate its effects on cellular processes and pathways.
Industry: It can be used in the production of fine chemicals, dyes, and pigments.
作用機序
The mechanism of action of 1-(1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety may interact with nucleic acids or proteins, leading to modulation of their function. The pyrrolidine ring can enhance the compound’s binding affinity and specificity towards its targets .
類似化合物との比較
Similar Compounds
Pyrrolidine-2-one: A versatile scaffold used in drug discovery with similar structural features.
Pyrrolidine-2,5-dione: Known for its biological activity and used in various therapeutic applications.
Uniqueness
1-(1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-yl)ethanone is unique due to the presence of the fluoropyrimidine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
1-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O/c1-7(15)8-2-3-14(6-8)10-12-4-9(11)5-13-10/h4-5,8H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHQAVAIIZQXBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)C2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
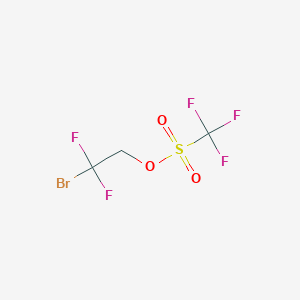

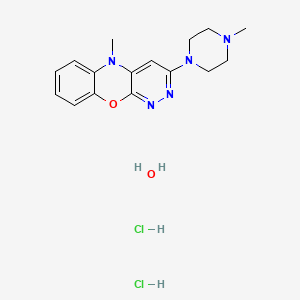

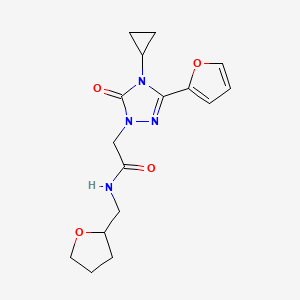

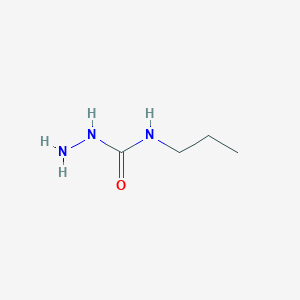
![N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide](/img/structure/B2656476.png)
![3-[4-amino-3-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2656477.png)

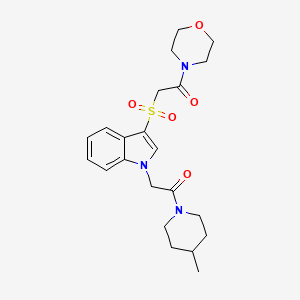
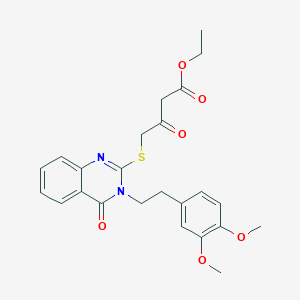
![7-butyl-1,3-dimethyl-2,4-dioxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2656485.png)
![3-[(4-hydroxy-3-methoxy-5-methylphenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2656487.png)
